molecular formula C21H14F6N2OS2 B2929858 2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 895998-19-3

2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2929858
CAS No.: 895998-19-3
M. Wt: 488.47
InChI Key: CGQCROOCLWATBJ-UHFFFAOYSA-N
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Description

2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H14F6N2OS2 and its molecular weight is 488.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of various heterocyclic systems, such as thieno[3,2-d]pyrimidines, which involve compounds structurally related to 2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one. These syntheses often employ multicomponent reactions, cyclization processes, and the introduction of different functional groups to obtain novel compounds with potential biological activities (Hafez & El-Gazzar, 2017).

Potential in Medicinal Chemistry

Several studies focus on the potential medicinal applications of these heterocyclic compounds. For instance, thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines. These compounds often exhibit significant growth inhibition, indicating their potential as therapeutic agents (Hafez & El-Gazzar, 2017).

Molecular Docking and Pharmacological Studies

Research also involves molecular docking and pharmacological evaluations to understand the interaction mechanisms of these compounds with biological targets. Such studies help in identifying the binding modes and the potential efficacy of these compounds as inhibitors against specific enzymes or receptors involved in disease pathways (Lal, Paliwal, & Bagade, 2018).

Antioxidant Properties

The antioxidant properties of pyrimidine derivatives have been explored, indicating their potential use as antioxidants. These studies involve various assays to measure the scavenging ability of these compounds against free radicals, contributing to their potential therapeutic applications in diseases associated with oxidative stress (Akbas et al., 2018).

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2OS2/c22-20(23,24)13-4-1-3-12(9-13)11-32-19-28-16-7-8-31-17(16)18(30)29(19)15-6-2-5-14(10-15)21(25,26)27/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQCROOCLWATBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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